{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile is an organic compound characterized by the presence of chlorobenzyl and sulfanyl groups attached to a propanedinitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile typically involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form the corresponding sulfide intermediate. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound .
Scientific Research Applications
{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of {Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: This compound shares structural similarities with {Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile but differs in its chemical properties and applications.
4,4’-Dichlorodiphenyl sulfone: Another similar compound with distinct chemical behavior and uses.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H12Cl2N2S2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-[bis[(4-chlorophenyl)methylsulfanyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H12Cl2N2S2/c19-16-5-1-13(2-6-16)11-23-18(15(9-21)10-22)24-12-14-3-7-17(20)8-4-14/h1-8H,11-12H2 |
InChI Key |
VRIMBDOOIRCYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(=C(C#N)C#N)SCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.